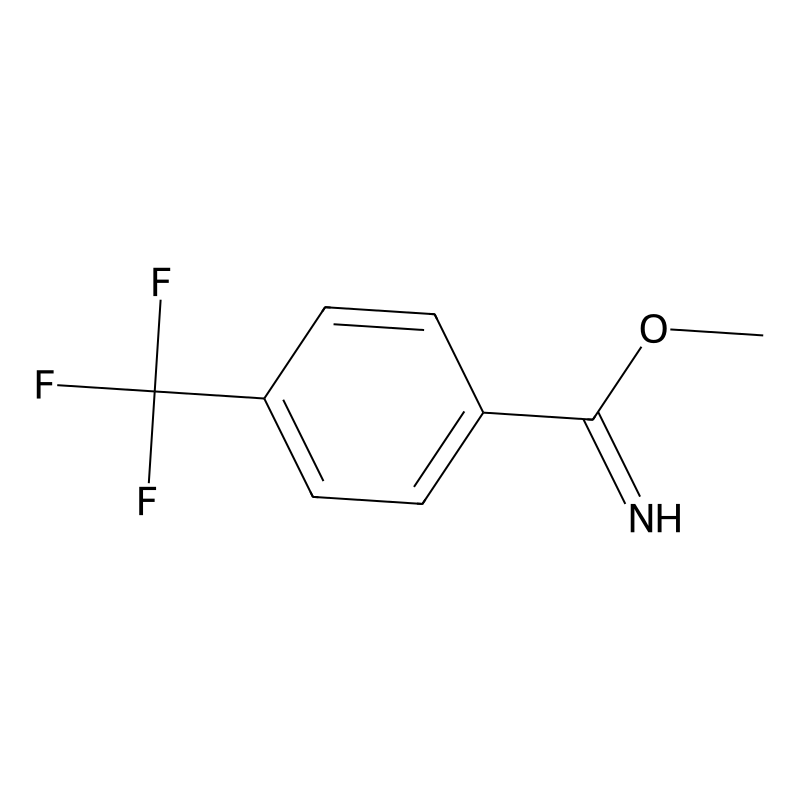Methyl 4-(trifluoromethyl)benzene-1-carboximidate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 4-(trifluoromethyl)benzene-1-carboximidate, also known as methyl 4-(trifluoromethyl)benzenecarboximidoate, is a chemical compound with the molecular formula and a molecular weight of 203.16 g/mol. This compound features a trifluoromethyl group, which significantly influences its chemical properties and reactivity. The presence of the carboximidate functional group suggests potential applications in organic synthesis and medicinal chemistry, particularly as a versatile building block in various
- Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to substitution reactions.
- Cross-Dehydrogenation Coupling: This reaction pathway allows for the formation of new carbon-carbon bonds in a metal-free environment, showcasing its utility in synthetic organic chemistry .
- Nucleophilic Addition: The carboximidate functionality can react with nucleophiles, leading to the formation of various derivatives.
Several synthetic routes have been explored for the preparation of methyl 4-(trifluoromethyl)benzene-1-carboximidate:
- Direct Amidation: This method involves the reaction of methyl 4-(trifluoromethyl)benzoate with an amine under appropriate conditions to yield the corresponding carboximidate.
- Nucleophilic Substitution: Utilizing nucleophiles such as amines or hydrazines can facilitate the formation of carboximidates from suitable precursors.
- Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through fluorination methods involving electrophilic fluorinating agents .
Methyl 4-(trifluoromethyl)benzene-1-carboximidate has potential applications in:
- Organic Synthesis: As a versatile intermediate for synthesizing complex organic molecules.
- Pharmaceutical Chemistry: Its unique properties may be exploited in drug discovery and development processes.
- Material Science: The compound may serve as a precursor for fluorinated materials with desirable physical properties .
Interaction studies involving methyl 4-(trifluoromethyl)benzene-1-carboximidate focus on its reactivity with various nucleophiles and electrophiles. Such studies help elucidate its role in catalysis and its potential as a reactive intermediate in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .
Several compounds share structural similarities with methyl 4-(trifluoromethyl)benzene-1-carboximidate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-methylbenzene-1-carboximidate | Lacks trifluoromethyl group; more hydrophobic | |
| Methyl 3-(trifluoromethyl)benzene-1-carboximidate | Different positional isomer; altered reactivity | |
| Methyl 2-(trifluoromethyl)benzene-1-carboximidate | Another positional isomer; distinct electronic effects |
Methyl 4-(trifluoromethyl)benzene-1-carboximidate stands out due to its trifluoromethyl substituent, which imparts unique electronic properties that enhance its reactivity compared to other similar compounds .








